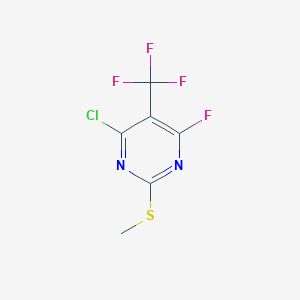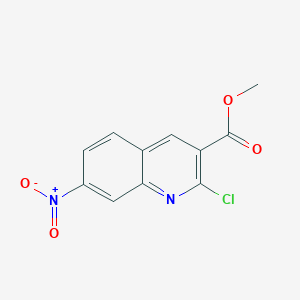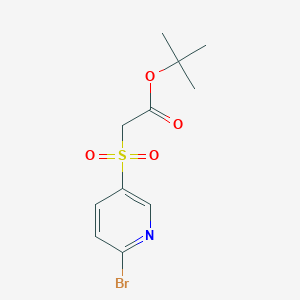
Pyrimidine, 4-chloro-6-fluoro-2-(methylthio)-5-(trifluoromethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-6-fluoro-2-(methylthio)-5-(trifluoromethyl)pyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family This compound is characterized by the presence of chlorine, fluorine, methylthio, and trifluoromethyl groups attached to the pyrimidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-6-fluoro-2-(methylthio)-5-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions One common method includes the nucleophilic substitution reaction where a suitable pyrimidine precursor is treated with reagents such as chlorinating and fluorinating agents under controlled conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and concentration of reagents are optimized for maximum yield and purity. The process may also include purification steps like crystallization, distillation, or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-6-fluoro-2-(methylthio)-5-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups like alkyl, aryl, or halogen groups.
Wissenschaftliche Forschungsanwendungen
4-Chloro-6-fluoro-2-(methylthio)-5-(trifluoromethyl)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Wirkmechanismus
The mechanism by which 4-chloro-6-fluoro-2-(methylthio)-5-(trifluoromethyl)pyrimidine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets through binding interactions, leading to changes in biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline
- 4-Bromo-2,8-bis(trifluoromethyl)quinoline
Uniqueness
Compared to similar compounds, 4-chloro-6-fluoro-2-(methylthio)-5-(trifluoromethyl)pyrimidine is unique due to the presence of the methylthio group, which can impart distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
115441-09-3 |
|---|---|
Molekularformel |
C6H3ClF4N2S |
Molekulargewicht |
246.61 g/mol |
IUPAC-Name |
4-chloro-6-fluoro-2-methylsulfanyl-5-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C6H3ClF4N2S/c1-14-5-12-3(7)2(4(8)13-5)6(9,10)11/h1H3 |
InChI-Schlüssel |
BITBOUXSOKIYRP-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=NC(=C(C(=N1)Cl)C(F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4,5-Dichloro-6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13926783.png)
![2,6-Dichloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13926799.png)






![Methyl 8-[4-(morpholin-4-ylmethyl)phenyl]-2,7,9-triazabicyclo[4.3.0]nona-1,3,5,7-tetraene-5-carboxylate](/img/structure/B13926830.png)

